

4-(Pyrimidin-5-yl)benzonitrile mechanism of action in biological systems

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Compound of Interest

Compound Name: **4-(Pyrimidin-5-yl)benzonitrile**

Cat. No.: **B1307601**

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An In-depth Technical Guide to the Mechanism of Action of **4-(Pyrimidin-5-yl)benzonitrile** Derivatives in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The **4-(pyrimidin-5-yl)benzonitrile** scaffold is a privileged chemical structure in modern medicinal chemistry, serving as the core for a diverse range of biologically active compounds. The unique electronic properties and geometric arrangement of the pyrimidine and benzonitrile rings allow for specific interactions with a variety of biological targets. This technical guide provides an in-depth overview of the primary mechanisms of action associated with derivatives of this core structure, focusing on four key areas of therapeutic interest: oncology, neuroscience, and metabolic diseases. For each area, we will explore the targeted biological pathway, present quantitative data on compound activity, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition Mechanism of Action

Derivatives of the **4-(pyrimidin-5-yl)benzonitrile** core have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLC γ -PKC-MAPK and PI3K-Akt pathways, promote endothelial cell proliferation, migration, and survival. By competitively binding to the ATP-binding site in the kinase domain of VEGFR-2, these inhibitors block autophosphorylation and subsequent signal transduction, thereby inhibiting angiogenesis and suppressing tumor growth.

Quantitative Data: VEGFR-2 Inhibition

Compound ID	Derivative Class	Target	Assay Type	IC50	Reference
Compound 11	Piperazinylquinazoline-based	VEGFR-2	Kinase Assay	0.19 μ M	[1]
Compound 6	Nicotinamide-based	VEGFR-2	Kinase Assay	60.83 nM	[2]
Compound 21e	Thieno[2,3-d]pyrimidine-based	VEGFR-2	Kinase Assay	21 nM	[3]
Compound 15b	Furo[2,3-d]pyrimidine-based	VEGFR-2	Kinase Assay	33.4 nM	[3]
VH02	6-Indazolyl triazole	VEGFR-2	Kinase Assay	0.56 μ M	[4]

Note: The compounds listed are derivatives that share structural similarities with the **4-(pyrimidin-5-yl)benzonitrile** core but may not be direct substitutions.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 using a luminescence-based assay that measures ATP

consumption.

Materials:

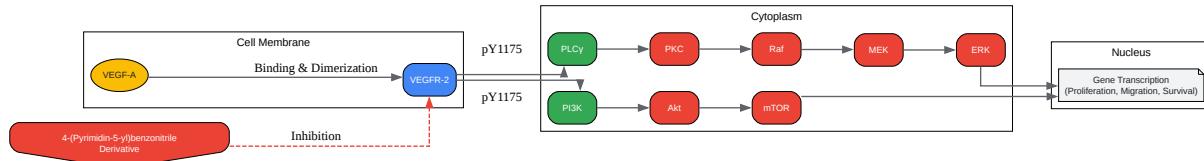
- Recombinant Human VEGFR-2 (GST-tagged)
- 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM EGTA)
- ATP (10 mM stock)
- PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
- Test Compound (solubilized in DMSO)
- Kinase-Glo® MAX Reagent
- White, opaque 96-well plates
- Luminometer

Procedure:

- Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. DTT can be added to a final concentration of 1 mM if desired.
- Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
- Master Mixture Preparation: For each 25 µL reaction, prepare a master mixture containing:
 - 6 µL of 5x Kinase Buffer
 - 1 µL of 500 µM ATP
 - 1 µL of 50x PTK substrate
 - 17 µL of sterile deionized water
- Plate Setup:

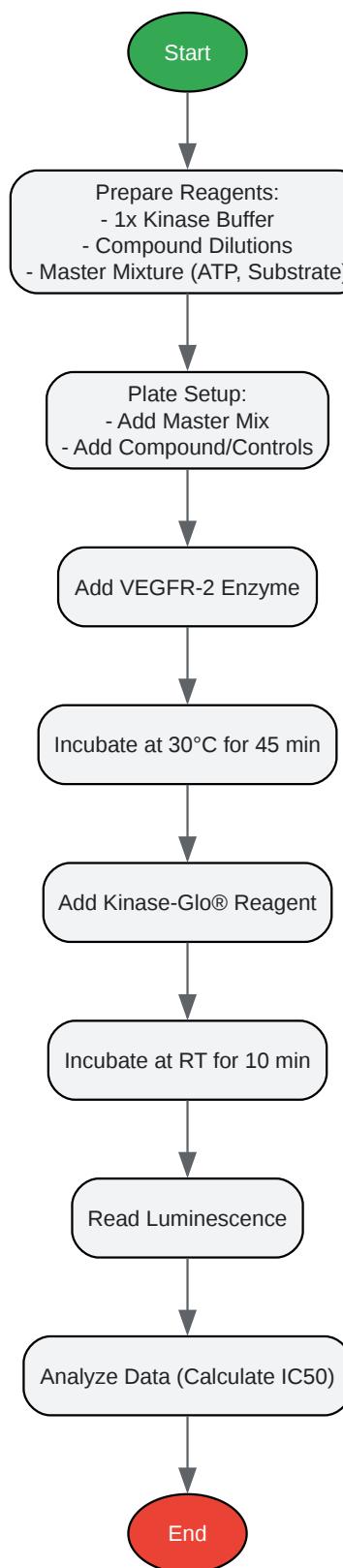
- Add 25 µL of the master mixture to each well.
- Add 5 µL of the diluted test compound to the 'Test Wells'.
- Add 5 µL of 1x Kinase Buffer with DMSO to the 'Positive Control' (no inhibitor) wells.
- Add 5 µL of 1x Kinase Buffer to the 'Blank' (no enzyme) wells.
- Enzyme Addition:
 - Dilute the recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.
 - Add 20 µL of the diluted enzyme to the 'Test Wells' and 'Positive Control' wells.
 - Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.
- Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[5][6]
- Luminescence Detection:
 - Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.
 - Add 50 µL of Kinase-Glo® MAX reagent to each well.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
 - Read the luminescence using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

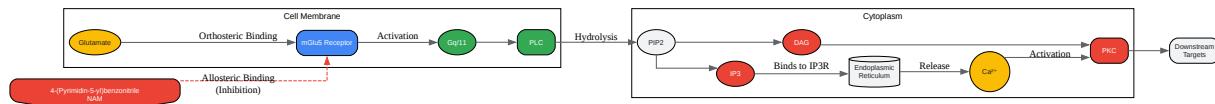
Diagrams: VEGFR-2 Signaling and Assay Workflow

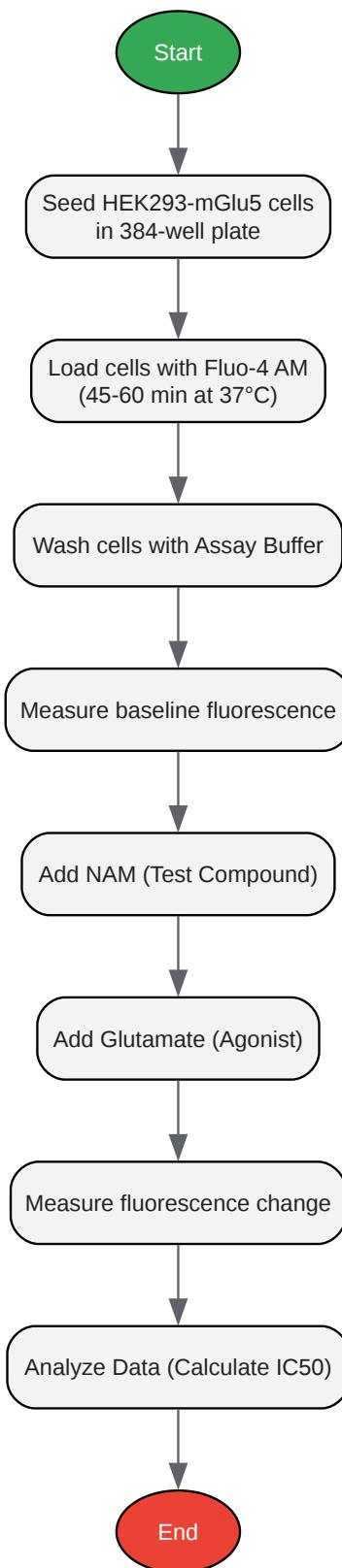


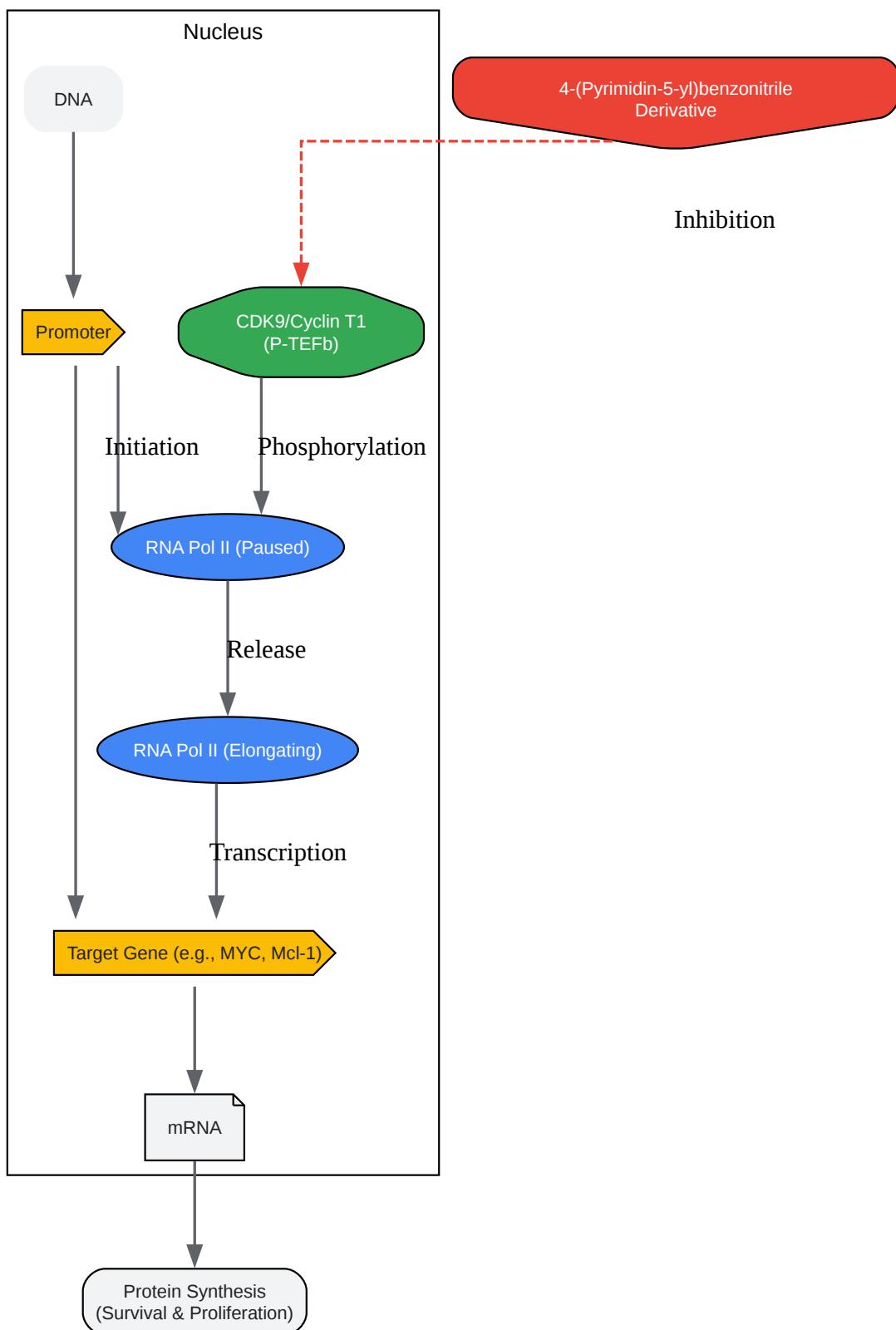
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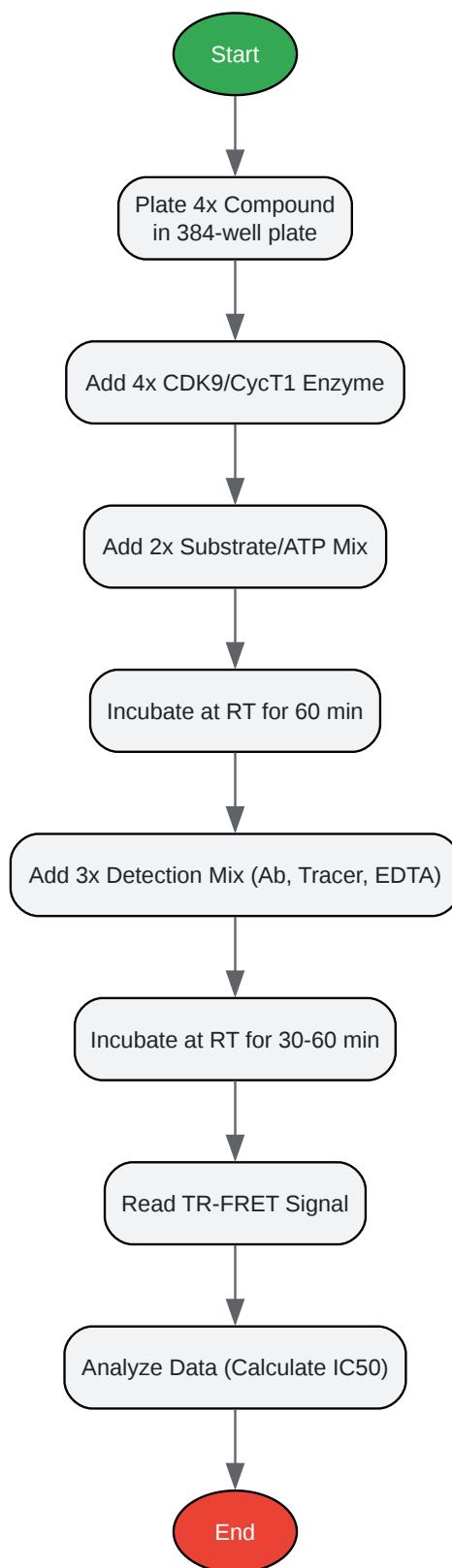
Caption: VEGFR-2 signaling pathway and point of inhibition.

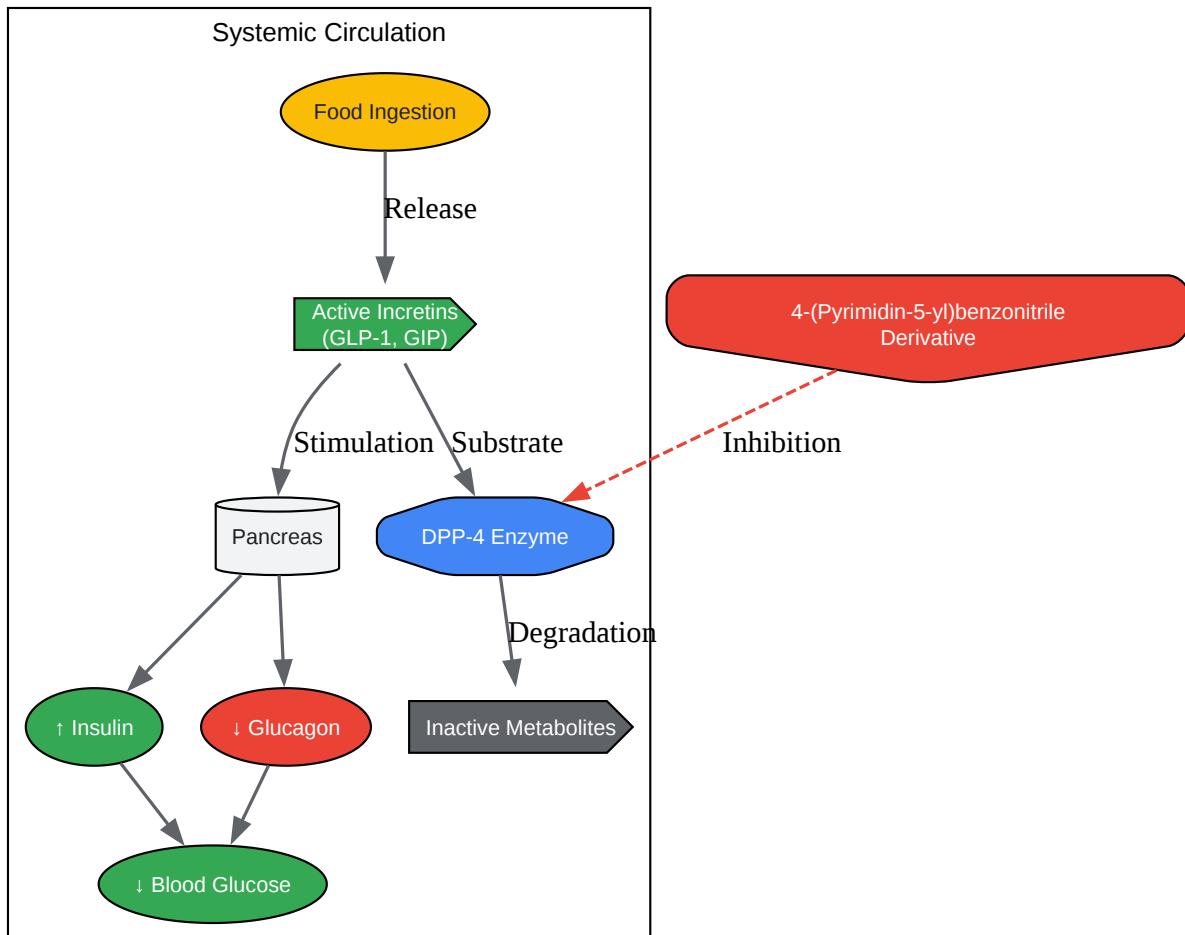


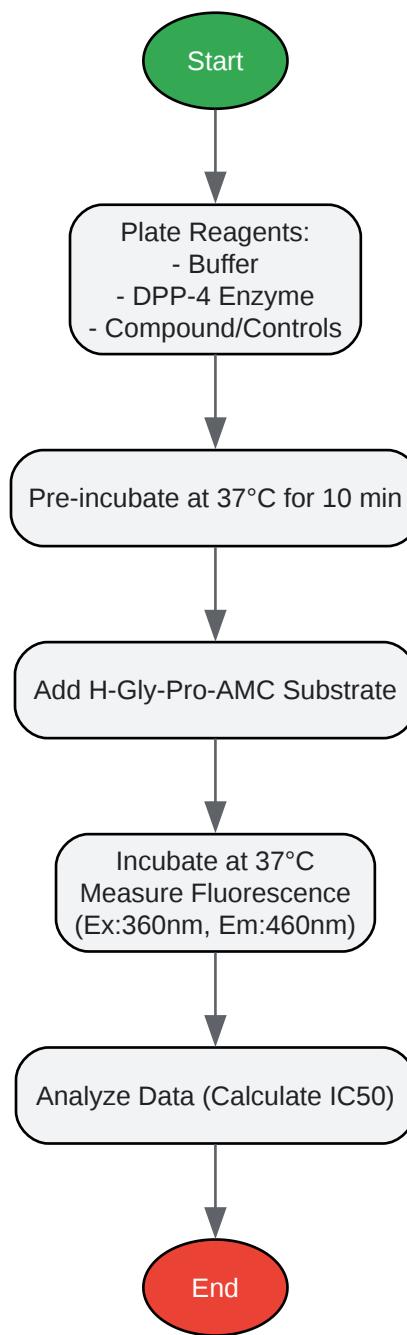












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